GnRH Receptor Antagonist Potency: Triethoxy vs. Methoxy and Diethoxy Analogs in Cell‑Based Assays
Tetrahydrocarbazole benzamides with a 3,4,5‑trialkoxy substitution pattern have been disclosed as GnRH receptor antagonists. In the foundational patent series, trialkoxy derivatives consistently demonstrate superior GnRH antagonism compared to mono‑ and di‑alkoxy congeners when evaluated in HEK293 cells expressing the human GnRH receptor using NFAT‑luciferase reporter assays. Representative compounds in the trialkoxy series achieve IC50 values in the low nanomolar range (typically <100 nM), whereas the corresponding 4‑ethoxy and 3,4‑diethoxy analogs exhibit IC50 values exceeding 500 nM or are inactive at comparable concentrations [1]. While the exact IC50 for the title compound has not been published in a peer‑reviewed journal, its triethoxy substitution pattern places it within the high‑potency cluster of this chemical series [2].
| Evidence Dimension | GnRH receptor functional antagonism (IC50) |
|---|---|
| Target Compound Data | Predicted to be within the low‑nanomolar range based on SAR of trialkoxy tetrahydrocarbazole benzamides (exact value not publicly disclosed) [1]. |
| Comparator Or Baseline | 4‑Ethoxy analog: IC50 >500 nM; 3,4‑diethoxy analog: IC50 ~200–500 nM (approximate, patent‑derived class average) [1]. |
| Quantified Difference | Estimated ≥5‑fold potency gain for triethoxy vs. monoethoxy; ≥2‑ to 3‑fold gain vs. diethoxy analogs. |
| Conditions | Human GnRH receptor expressed in HEK293 cells; NFAT‑luciferase reporter gene assay; incubation with compound prior to GnRH stimulation [1]. |
Why This Matters
For end‑users screening GnRH antagonists, the triethoxy compound is predicted to provide substantially higher target engagement at lower concentrations, reducing compound consumption and minimizing solvent‑related assay interference.
- [1] Indian Patent 226493. Tetrahydrocarbazole derivatives. 2002. The patent includes functional assay data demonstrating that trialkoxy‑substituted benzamide tetrahydrocarbazoles achieve superior GnRH antagonism relative to mono‑ and di‑alkoxy analogs in HEK293‑based reporter assays. View Source
- [2] Zentaris AG. Tetrahydrocarbazole derivatives as ligands for G‑protein‑coupled receptors (GPCR). US Patent US20030232873A1, 2003. The patent exemplifies a range of alkoxy‑substituted benzamide tetrahydrocarbazoles and describes their GnRH antagonist activity. View Source
